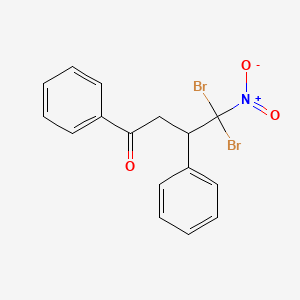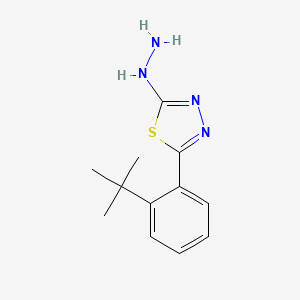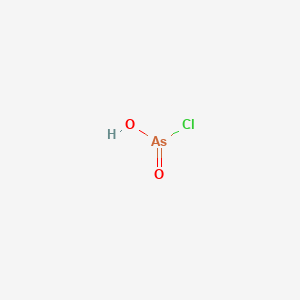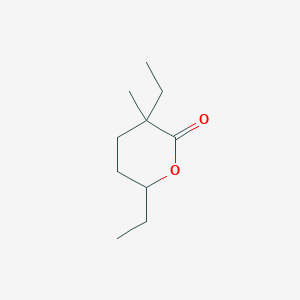
2-Octanone, 6-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octanone, 6-hydroxy- is an organic compound with the molecular formula C8H16O2 It is a ketone with a hydroxyl group attached to the sixth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Octanone, 6-hydroxy- can be synthesized through several methods. One common approach involves the oxidation of 6-hydroxy-2-octanol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) under controlled conditions to yield the desired ketone.
Industrial Production Methods
In an industrial setting, the production of 2-Octanone, 6-hydroxy- may involve the catalytic oxidation of 6-hydroxy-2-octanol using metal catalysts such as palladium or platinum. The reaction is carried out in a reactor under elevated temperatures and pressures to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Octanone, 6-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, Jones reagent, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Octanoic acid
Reduction: 6-Hydroxy-2-octanol
Substitution: Various substituted derivatives depending on the reagent used
Wissenschaftliche Forschungsanwendungen
2-Octanone, 6-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Octanone, 6-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The ketone group can participate in nucleophilic addition reactions, leading to the formation of various adducts. These interactions can modulate enzyme activity, protein function, and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Octanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
6-Hydroxy-2-octanol: Contains an additional hydroxyl group, making it more hydrophilic and reactive in oxidation reactions.
2-Heptanone, 6-hydroxy-: Similar structure but with one less carbon atom, affecting its physical and chemical properties.
Uniqueness
2-Octanone, 6-hydroxy- is unique due to the presence of both a ketone and a hydroxyl group, allowing it to participate in a wide range of chemical reactions. Its structure provides a balance between hydrophilicity and hydrophobicity, making it versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
66569-57-1 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
6-hydroxyoctan-2-one |
InChI |
InChI=1S/C8H16O2/c1-3-8(10)6-4-5-7(2)9/h8,10H,3-6H2,1-2H3 |
InChI-Schlüssel |
MNQCELSIBNJMDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCCC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid](/img/structure/B14480390.png)
![2,2,4,7-Tetramethyl-6-[(pentan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14480397.png)
![N-Acetyl-N-[(4-chlorophenyl)methoxy]benzamide](/img/structure/B14480402.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14480404.png)
![(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane](/img/structure/B14480413.png)
